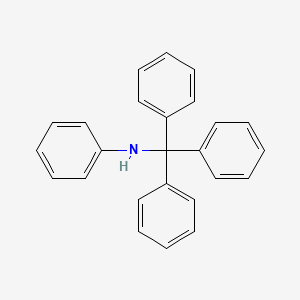

N-Tritylaniline

Descripción

Historical Context and Evolution of its Research Significance

The trityl group itself has a long history as a protecting group, particularly for alcohols. Its application to amines, and specifically to anilines to form N-Tritylaniline, represented a logical extension of this protective strategy. The initial significance of this compound stemmed from its role as a stable, protected form of aniline (B41778), allowing for reactions to be carried out on other parts of a molecule without affecting the amino group. The steric bulk of the trityl group effectively shields the nitrogen atom, reducing its nucleophilicity. thieme-connect.com

Over the years, the research significance of this compound has evolved considerably. While its primary function as a protecting group remains crucial, its application has expanded into more complex and strategic areas of synthetic chemistry. organic-chemistry.org Initially employed in straightforward protection-deprotection sequences, it is now utilized in the synthesis of a wide array of complex molecules, including polymers, dyes, and fluorescent probes. ontosight.aisigmaaldrich.com The development of new synthetic methodologies has further broadened its applicability, solidifying its status as a valuable reagent in the modern organic chemist's toolkit.

Strategic Importance in Modern Synthetic Transformations

The strategic importance of this compound in contemporary organic synthesis is multifaceted. Its ability to serve as a masked form of aniline is fundamental to its utility, enabling chemists to perform a variety of transformations that would otherwise be incompatible with a free amino group. researchgate.net

A significant area where this compound has proven invaluable is in the ortho-arylation of anilines. nih.gov The directing effect of the trityl group, coupled with its ability to be readily removed post-reaction, allows for the selective formation of 2-aminobiphenyl (B1664054) derivatives, which are important structural motifs in many biologically active compounds and materials. nih.gov This is often achieved through reactions involving benzyne (B1209423) intermediates, where N-tritylanilines act as effective trapping agents. nih.govresearchgate.netresearchgate.net

Furthermore, this compound and its derivatives are employed in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For instance, it has been used as a precursor in the synthesis of functionalized polymers and other complex organic structures. acs.org The ability to introduce the trityl-protected aniline moiety and subsequently deprotect it under mild acidic conditions provides a strategic advantage in multistep syntheses. thieme-connect.com

The compound also plays a role in the synthesis of N-substituted anilines, where the trityl group can be replaced by other substituents, offering a pathway to a diverse range of aniline derivatives. beilstein-journals.orgnih.govrsc.org This versatility underscores the strategic importance of this compound as a key building block in the construction of complex molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁N | nih.gov |

| Molecular Weight | 335.45 g/mol | researchgate.net |

| Appearance | White to cream or pale grey powder | researchgate.net |

| Melting Point | 255-257 °C | sigmaaldrich.com |

| Solubility | Insoluble in water | chemicalbook.com |

| CAS Number | 4471-22-1 | ontosight.ai |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with triphenylmethyl chloride (trityl chloride) in the presence of a base, such as pyridine (B92270). gla.ac.uk The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Structure

3D Structure

Propiedades

IUPAC Name |

N-tritylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGSRKHZQYWJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196281 | |

| Record name | N-Tritylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-22-1 | |

| Record name | N-Tritylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tritylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Tritylaniline and Its Derivatives

Direct Synthesis Routes to N-Tritylaniline

The primary and most direct method for synthesizing this compound involves the reaction between aniline (B41778) and a triphenylmethyl halide. This reaction is a classical example of N-alkylation, where the nucleophilic amino group of aniline attacks the electrophilic carbon of the trityl group.

The reaction between aniline and triphenylmethyl chloride (trityl chloride) is the most common route to this compound. mdpi.com The general scheme involves the substitution of the chlorine atom on the trityl chloride with the aniline molecule. The reaction conditions can be varied to optimize the yield and purity of the product.

Several procedures have been documented in the literature. One common method involves heating a mixture of triphenylmethyl chloride and an excess of aniline, which also serves as the solvent, at reflux temperatures for a short period. mdpi.com Another approach utilizes a non-nucleophilic base and solvent, such as pyridine (B92270), where trityl chloride is reacted with aniline at room temperature. psu.edu A solvent-free method involves heating the neat reactants at high temperatures (e.g., 180 °C). rsc.org Analogues of trityl chloride, such as trityl bromide, have also been used effectively in similar reactions with aniline or its derivatives like p-toluidine. psu.edu

Table 1: Comparison of Synthetic Routes to this compound

| Trityl Source | Aniline Analogue | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Triphenylmethyl chloride | Aniline | Aniline (excess) | Reflux, 10 min | mdpi.com |

| Trityl chloride | Aniline | Pyridine | Room temp, 24 h | psu.edu |

| Trityl chloride | Aniline | None (neat) | 180 °C, 10 min | rsc.org |

| Trityl bromide | p-Toluidine | Chloroform (B151607) | Room temp, overnight | psu.edu |

To improve the yield and facilitate the purification of this compound, several modifications to the basic synthetic procedures have been developed. A key challenge in the synthesis is the separation of the product from unreacted starting materials and by-products.

One effective modification involves the workup procedure. After the initial reaction between trityl chloride and aniline, the mixture is cooled and treated with a solution of hydrochloric acid in methanol (B129727). mdpi.com This step converts the excess aniline into its hydrochloride salt, which is soluble in the aqueous-methanolic medium, while the desired this compound precipitates as its hydrochloride salt. Refluxing this mixture can further improve the purity of the precipitate. mdpi.com The solid product is then collected by filtration and can be neutralized to obtain the free amine. Another purification strategy involves suspending the crude solid product in a mixture of methanol and 2M HCl to wash away impurities. rsc.org For reactions using analogues like trityl bromide, purification is often achieved using column chromatography on alumina (B75360) or silica (B1680970) gel. psu.edu These modified procedures are crucial for obtaining this compound in high purity, which is essential for its use in subsequent derivatization reactions.

Derivatization Strategies via this compound as a Precursor

This compound is a valuable intermediate for the synthesis of a wide array of functional molecules. The presence of the trityl group can direct further reactions to specific positions on the aniline ring or can be carried through to impart desirable properties in the final product.

This compound serves as a versatile precursor for creating substituted aniline derivatives. The steric bulk of the trityl group influences the regioselectivity of subsequent reactions. For instance, this compound can undergo aromatic nucleophilic substitution with reagents like 1-fluoro-4-nitrobenzene (B44160) to yield N-(4-nitrophenyl)-N-(4-tritylphenyl)aniline, which can be further reduced to the corresponding diamine. researchgate.net This diamine is a key monomer for high-performance polymers. mdpi.comresearchgate.net

Furthermore, this compound can be functionalized through various other reactions. It can be allylated using allyl bromide to form N,N-diallyl-4-tritylaniline. thieme-connect.com It is also used as a substrate in palladium-catalyzed C-H functionalization reactions, such as the para-arylation with chlorobenzene (B131634), where the trityl group directs the substitution to the para position of the aniline ring. researchgate.net Additionally, this compound is a key building block in the synthesis of complex fluorophores, where it is reacted with molecules like cyanuric chloride. scirp.orgresearchgate.net

Table 2: Examples of Derivatization Reactions of this compound

| Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 1-Fluoro-4-nitrobenzene, CsF | Aromatic Nucleophilic Substitution | Substituted Triphenylamine | mdpi.comresearchgate.net |

| Allyl bromide, K₂CO₃ | N-Allylation | Diallylated Aniline | thieme-connect.com |

| Chlorobenzene, Pd catalyst, LiHMDS | C-H Arylation (para-selective) | Biphenyl Derivative | researchgate.net |

| Cyanuric chloride, Diaminostilbene derivative | Nucleophilic Substitution | Triazine-based Fluorophore | scirp.orgresearchgate.net |

| Silylaryl halides, CsF | ortho-Arylation | Biaryl Derivative | nih.gov |

A significant application of this compound derivatives is in the synthesis of high-performance polymers. The incorporation of the bulky, propeller-shaped trityl group into polymer backbones disrupts chain packing, which can enhance solubility, thermal stability, and gas permeability. mdpi.comresearchgate.net

Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal and mechanical properties. wikipedia.org However, their applications can be limited by poor solubility, which makes processing difficult. Introducing bulky pendant groups like the trityl moiety is a successful strategy to overcome this limitation. mdpi.comippi.ac.ir

The synthesis of these polymers typically begins with the derivatization of this compound to form a diamine monomer, such as 4,4′-diamino-4′′-trityltriphenylamine. mdpi.comnih.gov This monomer is then polymerized with various dicarboxylic acids to produce polyamides or with tetracarboxylic dianhydrides to form polyimides. mdpi.comresearchgate.netnih.gov The polycondensation reaction for polyamides can be carried out using the Yamazaki phosphorylation technique, which employs triphenyl phosphite (B83602) and pyridine as activating agents. mdpi.comippi.ac.ir The resulting trityl-containing polymers exhibit good solubility in many organic solvents, allowing them to be solution-cast into flexible and robust films. mdpi.comnih.gov These materials have shown promise in applications such as gas separation membranes and as components in electrochromic devices. mdpi.commdpi.com

Table 3: Monomers Used for Trityl-Containing Polyamides and Polyimides

| Polymer Type | Co-monomer Type | Examples of Co-monomers | Reference |

|---|---|---|---|

| Polyamide | Dicarboxylic Acid | Terephthalic acid, 4,4′-dicarboxydiphenyl ether, Adipic acid | mdpi.com |

| Polyimide | Tetracarboxylic Dianhydride | 4,4′-Oxydiphthalic dianhydride (ODPA), 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | mdpi.com |

Multi-component Reactions and Heterocyclic Synthesis

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. The trityl group, often sourced from trityl chloride, plays a significant role in this area, particularly in the synthesis of substituted imidazoles.

Synthesis of Highly Substituted Imidazoles

The imidazole (B134444) ring is a core structure in many pharmaceuticals and biologically active molecules. The synthesis of highly substituted imidazoles is therefore of great interest. Trityl chloride (TrCl) has been identified as an efficient catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. uni-regensburg.deresearchgate.netacs.org

The reaction typically involves the condensation of benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate. This process occurs under neutral, solvent-free conditions, offering high to excellent yields in short reaction times. uni-regensburg.deresearchgate.net The catalytic activity of trityl chloride is attributed to its ability to generate the trityl carbocation (Ph₃C⁺) in situ, which promotes the reaction. uni-regensburg.deresearchgate.net

| Entry | Aldehyde | Primary Amine | Product Yield (%) |

| 1 | Benzaldehyde | Aniline | 96 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 95 |

| 3 | 4-Methylbenzaldehyde | Aniline | 94 |

| 4 | Benzaldehyde | Benzylamine | 92 |

| 5 | 4-Chlorobenzaldehyde | Benzylamine | 93 |

| This table presents a selection of yields for the trityl chloride-catalyzed synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the efficiency of the method with various substrates. Data sourced from research findings. uni-regensburg.de |

Beyond its catalytic role, the trityl group is also employed as a protecting group to achieve regioselectivity in imidazole synthesis. For example, by protecting the N-3 imidazole nitrogen with a trityl group, selective alkylation can be directed to the N-1 position of the imidazole ring, allowing for the controlled synthesis of specific 1,5-disubstituted imidazole isomers that are key intermediates for drug candidates. researchgate.net

Ligand Design and Coordination Chemistry Applications

The trityl group's steric bulk and electronic properties make it a valuable component in ligand design for coordination chemistry and catalysis.

Preparation of N-Acylated Imidazolin-2-imine Ligands

N-acylated imidazolin-2-imines are a class of monoanionic nitrogen donor ligands that have gained attention as alternatives to traditional cyclopentadienyl (B1206354) ligands in organometallic chemistry. organic-chemistry.orguni-regensburg.de These ligands are effective at stabilizing high-valent metal centers. Their synthesis often involves the reaction of N-heterocyclic carbenes (NHCs) with organic azides, followed by further modifications. organic-chemistry.orgsmu.ca

The use of protecting groups is a common strategy to direct the synthesis of complex ligands. The trityl group is an established protecting group for imidazole nitrogens in the synthesis of related acylated guanidine-type ligands for histamine (B1213489) receptors. researchgate.net In these syntheses, the imidazole-NH is protected with a trityl group while other parts of the molecule are modified. This protection strategy allows for selective reactions, such as the conversion of an alcohol to an amine via Mitsunobu conditions, before the final guanidinylation step. researchgate.net This precedent suggests that a similar trityl-protection strategy could be effectively employed in the multi-step synthesis of N-acylated imidazolin-2-imine ligands to ensure correct regiochemistry and prevent unwanted side reactions on the imidazole core.

Trityl Histamine and Cysteamine (B1669678) Derivatives for Biological Studies

The trityl moiety has been incorporated into ligand scaffolds designed to interact with biological targets. The synthesis of trityl histamine and S-trityl cysteamine derivatives has led to the discovery of potent inhibitors for enzymes implicated in cancer, such as Sirtuin 2 (SIRT2). researchgate.net

These studies involve extensive structure-activity relationship (SAR) investigations to optimize the inhibitory activity of lead compounds. researchgate.net For example, S-trityl-l-cysteine (STLC), initially known as an inhibitor of the human mitotic kinesin Eg5, was repurposed and modified to create derivatives with significant SIRT2 inhibitory capacity. Similarly, new derivatives of trityl histamine and trityl cysteamine have been designed and synthesized, leading to compounds with potent and selective antiproliferative activity against various cancer cell lines. researchgate.net

Another area of research involves the synthesis of tritylthioethanamine (a derivative of cysteamine) compounds as allosteric inhibitors of the Kinesin Spindle Protein (KSP). Modifications of the triphenylmethyl group and the cysteamine core have yielded new derivatives with enhanced inhibitory activity and potency against tumor cell lines, highlighting the modularity of the trityl scaffold in medicinal chemistry.

| Derivative Class | Target Protein | Biological Application |

| Trityl Histamine | SIRT2 | Cancer Therapy |

| S-Trityl Cysteamine | SIRT2, Kinesin Eg5 | Cancer Therapy |

| Tritylthioethanamine | Kinesin Spindle Protein (KSP) | Cancer Therapy |

| This table summarizes the biological targets and applications for various classes of trityl-containing derivatives. researchgate.net |

Supramolecular Assembly Components

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent bonds. The properties of these assemblies are dictated by the shape, size, and functionality of their components. The bulky, rigid, and hydrophobic nature of the trityl group makes trityl-containing molecules, such as this compound derivatives, excellent building blocks for supramolecular structures.

Research has shown that a range of tritylamines, including this compound and its substituted analogues, can be prepared from trityl halides or tetrafluoroborates and the corresponding amine. These tritylamines serve as key components in the formation of supramolecular assemblies, such as host-guest complexes with macrocycles like cucurbituril. The trityl group's defined three-dimensional structure and its potential for varied substitution on the phenyl rings allow for the fine-tuning of interactions within the assembly. The resulting supramolecular structures can act as models for complex biological systems or as functional materials for sensing and separation.

Utilization as Stopper Moieties in Rotaxane Synthesis

This compound and its substituted variants are frequently employed as bulky "stopper" groups in the synthesis of mechanically interlocked molecules (MIMs), particularly rotaxanes. The large, three-dimensional structure of the trityl group effectively prevents the dethreading of a macrocyclic ring from a linear axle component, a critical step in finalizing the rotaxane's architecture. This "threading-followed-by-stoppering" approach is a cornerstone of rotaxane synthesis.

Research has demonstrated the successful synthesis of symmetric and asymmetric mdpi.comrotaxanes using this compound as a capping agent. In a notable example, a phenanthroline-containing symmetric mdpi.comrotaxane was synthesized through a template-free method that relies on hydrogen bonding and π-interactions. mdpi.com The process involved the reaction of an isophthalamide-based macrocycle with a phenanthroline bis-aldehyde axle precursor. Following the formation of a pseudorotaxane intermediate, this compound was introduced to cap the ends of the axle via reductive amination, yielding the final mdpi.comrotaxane in 60% yield. mdpi.comrsc.org This particular rotaxane exhibits properties as a reversible pH-controllable molecular switch. mdpi.comrsc.org

The general procedure for this stoppering reaction involves stirring the macrocycle, the thread precursor, and this compound in a suitable solvent like chloroform or dichloromethane, often in the presence of a dehydrating agent such as magnesium sulfate (B86663) (MgSO₄). mdpi.comnih.gov A reducing agent, typically sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to complete the reductive amination, covalently locking the stopper onto the axle. mdpi.comnih.gov

The versatility of this strategy is further highlighted in the synthesis of unsymmetrical mdpi.comrotaxanes designed to have two different binding stations on the axle: a phenanthroline unit and a secondary amine/ammonium unit. rsc.orgnih.gov In this case, 4-tritylaniline (B1293856) is reacted with a terminal formyl group on the pseudorotaxane to introduce the bulky stopper at one end. rsc.org The resulting heterorotaxane demonstrates molecular switching behavior in response to acid-base stimuli, where the macrocycle shuttles between the phenanthroline station under neutral or basic conditions and the protonated anilinium station under acidic conditions. rsc.org

Detailed findings from these synthetic approaches are summarized in the table below.

| Product | Reactants | Reagents | Solvent | Yield | Reference |

| Phenanthroline-containing mdpi.comrotaxane | Isophthalamide (B1672271) macrocycle, Phenanthroline bis-aldehyde, this compound | MgSO₄, NaBH(OAc)₃ | Chloroform | 60% | mdpi.com |

| Non-symmetric mdpi.comrotaxane | Isophthalamide macrocycle, Thread precursor with terminal formyl group, 4-Tritylaniline | MgSO₄, NaBH(OAc)₃ | Dichloromethane | - | rsc.orgnih.gov |

| Imine-bridged heterorotaxane rsc.orgR1 | Pseudorotaxane E4• frontiersin.orgC8, Propargyl-terminated imine-bridged prerotaxane P2 | Cu(MeCN)₄PF₆ | - | 73% | google.com |

This table summarizes the key components and outcomes in the synthesis of rotaxanes using this compound derivatives as stoppers.

Synthesis of Tetraphenylmethane (B1200815) Derivatives

This compound serves as a crucial and cost-effective starting material for the synthesis of a wide array of tetraphenylmethane (TPM) derivatives. niscpr.res.in The amino group of this compound provides a reactive handle that can be transformed through various organic reactions to introduce diverse functionalities onto the TPM scaffold.

A common strategy involves the diazotization of 4-tritylaniline, followed by reactions to introduce different substituents. For instance, a diazonium salt can be generated from 4-tritylaniline using sodium nitrite (B80452) in an acidic medium (e.g., hydrobromic acid or sulfuric acid). niscpr.res.inthieme-connect.com This intermediate can then undergo a Sandmeyer-type reaction to replace the diazonium group with a halide, such as iodide, by treatment with potassium iodide. thieme-connect.comresearchgate.net The resulting iodo-substituted TPM derivative is a versatile precursor for further modifications. thieme-connect.comresearchgate.net

These halogenated TPM compounds are valuable in metal-catalyzed cross-coupling reactions. A palladium-catalyzed Sonogashira coupling of p-tritylphenyl acetylene (B1199291) (derived from p-tritylaniline) with an iodo-TPM derivative has been used to construct complex "wheel and axle" type hydrocarbons, where the TPM units act as bulky termini. thieme-connect.com Similarly, copper-catalyzed Ullmann coupling reactions between iodo-TPM and nitrogen heterocycles like pyrrole (B145914) have been developed to synthesize novel TPM derivatives. researchgate.net

In addition to coupling reactions, this compound can be used to directly synthesize TPMs with nitrogen-containing heterocycles. One pathway involves the condensation reaction of 4-tritylaniline with 2,5-dimethoxy tetrahydrofuran (B95107) in acetic acid to yield a TPM-pyrrole derivative. researchgate.net Another approach utilizes a ring-closing metathesis (RCM) strategy following the allylation of trityl aniline. researchgate.net

The synthesis of tetra-substituted TPMs often starts with tetrakis(4-aminophenyl)methane, which itself can be conceptually derived from aniline precursors. By using 4-tritylaniline as a model, methodologies have been established to introduce pyrrole, pyrazole, and indole (B1671886) moieties onto the TPM core, creating materials with interesting photophysical properties. researchgate.netmdpi.com

A summary of synthetic pathways starting from this compound to produce tetraphenylmethane derivatives is presented below.

| Starting Material | Reagents/Reaction Type | Product | Yield | Reference |

| p-Tritylaniline | 1. Diazotization 2. Sandmeyer (KI) | p-Iodotritylbenzene | 68% | thieme-connect.com |

| This compound | 1. Diazotization 2. Iodination (KI) 3. CuI-catalyzed coupling with Pyrrole | N-(4-(1H-pyrrol-1-yl)phenyl)triphenylmethane | 72% | researchgate.net |

| This compound | Condensation with 2,5-dimethoxy tetrahydrofuran | N-(4-(1H-pyrrol-1-yl)phenyl)triphenylmethane | 75% | researchgate.net |

| This compound | 1. Allylation 2. Ring-Closing Metathesis (Grubbs-I) | N-(4-(1H-pyrrol-1-yl)phenyl)triphenylmethane | 78% | researchgate.net |

| 4-Tritylaniline | 1. Diazotization (NaNO₂, HBr) | 4-Bromophenyl-diazonium salt intermediate | - | niscpr.res.in |

| 4-Tritylaniline | Fluoro-displacement with p-fluoronitrobenzene (CsF) | 4,4′-dinitro-4′′-trityltriphenylamine | - |

This table outlines various synthetic routes and their yields for producing tetraphenylmethane derivatives from this compound.

Mechanistic Investigations of N Tritylaniline Reactions

Ortho-Arylation via Aryne Intermediates

The ortho-arylation of N-tritylaniline provides a direct method for synthesizing 2-arylanilines, which are important structural motifs in many biologically active molecules and organic materials. This transformation often proceeds through highly reactive aryne intermediates.

Ene Mechanism in ortho-Arylation of N-Tritylanilines

The ortho-arylation of N-tritylanilines with arynes, generated from precursors like silyl (B83357) aryl triflates, is proposed to occur through an ene-type reaction mechanism. nih.gov In this process, the aniline (B41778) acts as the "ene" component, and the aryne serves as the "enophile." The reaction involves the transfer of a hydrogen atom from the ortho position of the aniline ring to one of the carbons of the aryne triple bond, concurrent with the formation of a new carbon-carbon bond between the aniline and the other carbon of the aryne. This concerted mechanism circumvents the need for a transition metal catalyst. However, a notable limitation of this method is its inapplicability to the arylation of N-substituted and ortho-substituted anilines. nih.gov

Role of Silylaryl Halides as Aryne Precursors in this compound Transformations

While silylaryl triflates are effective aryne precursors, their preparation can be a multi-step process. nih.gov An alternative and more direct approach involves the use of silylaryl halides (bromides and iodides) as aryne precursors. nih.govacs.orgnih.gov These compounds can be synthesized in a single step from commercially available starting materials. nih.govacs.org The generation of arynes from silylaryl halides occurs under conditions nearly identical to those used for silylaryl triflates, typically involving a fluoride (B91410) source like cesium fluoride (CsF). nih.govacs.orgresearchgate.net This methodology has been successfully applied to the ortho-arylation of N-tritylanilines. nih.govacs.orgnih.govresearchgate.net The primary advantage of using silylaryl halides is the simplification of the synthetic sequence for generating the necessary aryne intermediates. nih.govacs.org

The table below presents data on the ortho-arylation of N-tritylanilines using silylaryl halides as aryne precursors.

| Entry | Silylaryl Halide | Aniline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-(Trimethylsilyl)phenyl bromide | This compound | Dimethoxyethane/Toluene | 110 | 48 | 75 |

| 2 | 2-(Trimethylsilyl)phenyl iodide | This compound | Dimethoxyethane/Toluene | 110 | 48 | 72 |

| 3 | 2-(Trimethylsilyl)-4-methylphenyl bromide | This compound | Dimethoxyethane/Toluene | 110 | 48 | 68 |

Acid-Catalyzed Transformations and Solvolysis

This compound and its derivatives undergo various transformations in the presence of acids, including heterolysis and deamination. The mechanisms and rates of these reactions are significantly influenced by the solvent and the acidity of the medium.

Heterolysis Mechanisms of Protonated Tritylammonium Ions

In acidic solutions, the amino group of this compound is protonated to form a tritylammonium ion. rsc.org The cleavage of the C-N bond in these protonated species occurs through a heterolytic mechanism. rsc.orgresearchgate.net This process involves the departure of the aniline moiety as a neutral molecule, leaving behind a stable trityl cation. researchgate.netresearchgate.net The reaction is initiated by a pre-equilibrium protonation of the amine. rsc.org The subsequent rate-determining step is the C-N bond heterolysis of the protonated tritylammonium ion to form an ion-molecule pair, consisting of the trityl cation and the aniline molecule. rsc.orgresearchgate.netresearchgate.net This pair can then either recombine or dissociate. rsc.org

The stability of the resulting trityl cation is a major driving force for this reaction. The presence of electron-donating groups on the phenyl rings of the trityl group can further stabilize the cation and increase the reaction rate. For instance, changing from a 4,4'-dimethoxytrityl to a 4,4',4''-trimethoxytrityl group increases the reactivity by a factor of about 30. researchgate.net

Solvent Effects and Acidity Dependence on Reaction Rates

The rates of acid-catalyzed transformations of this compound are highly dependent on both the solvent and the acidity of the solution. researchgate.netwikipedia.orgechemi.comrsc.org The reaction follows a pseudo-first-order specific acid-catalysis rate law, where the observed rate constant (k_obs) is a sum of a spontaneous rate constant (k_0) and an acid-catalyzed rate constant (k_H) multiplied by the hydronium ion concentration ([H3O+]). rsc.orgresearchgate.net

k_obs = k_0 + k_H[H3O+]

Solvent polarity plays a crucial role in stabilizing the charged transition state and the resulting carbocation intermediate. wikipedia.orglibretexts.org More polar solvents can solvate the developing charges more effectively, thus accelerating the rate of heterolysis. wikipedia.orglibretexts.org The nucleophilicity of the solvent also influences the reaction; for example, in aqueous media, the separated trityl cation is invariably captured by a water molecule. researchgate.net In sulfuric acid-water mixtures, the lower nucleophilicity of water leads to an increase in the concentration ratio of the protonated species to the free base, resulting in greater slopes in excess-acidity plots. researchgate.net

The table below illustrates the effect of substituents on the rate constants for the deamination of N-(4,4'-dimethoxytrityl)anilines in aqueous acidic solution.

| Substituent in Aniline | k_0 (s⁻¹) | k_H (M⁻¹s⁻¹) |

|---|---|---|

| p-OCH₃ | 0.025 | 0.15 |

| p-CH₃ | 0.024 | 0.14 |

| H | 0.026 | 0.16 |

| p-Cl | 0.027 | 0.17 |

| m-NO₂ | 0.028 | 0.18 |

Data adapted from research on the deamination of N-(4,4'-dimethoxytrityl)anilines, showing the negligible effect of substituents in the aniline ring on the reaction rates. rsc.org

Palladium-Catalyzed C-H Functionalization

The functionalization of carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, offering a direct route to complex molecules from simple precursors. In the context of aniline derivatives, achieving regioselectivity can be challenging. The use of a bulky N-trityl group on aniline has emerged as a key strategy to direct functionalization to specific positions, particularly the otherwise difficult-to-access para-position.

A significant challenge in C-H functionalization is directing reactions to the C-H group furthest from an existing substituent, such as the para-position of anilines. researchgate.netnih.gov Research has demonstrated a successful method for the para-C-H arylation of anilines with non-activated aryl halides by employing this compound as the substrate. researchgate.netnih.gov This transformation is achieved through a "metalla-tautomerism" approach, where a proton is initially abstracted from the aniline. researchgate.net The resulting anilide is then engaged by an arylpalladium species generated from the aryl halide coupling partner. researchgate.net

The crucial element for achieving para-selectivity is the N-trityl (triphenylmethyl) group. researchgate.netnih.gov This large, sterically demanding group effectively shields the nitrogen atom and the ortho-positions of the aniline ring. researchgate.net This steric hindrance directs the palladium catalyst away from the N-terminus and toward the electronically tautomeric para-C-H position, leading to selective functionalization at this site. researchgate.netresearchgate.net The trityl group serves as a traceless directing group that can be easily installed and subsequently removed and recycled. nih.gov

The coupling of this compound with chlorobenzene (B131634) has been used as a model system to optimize this reaction. researchgate.net The findings highlight the effectiveness of specific catalysts and bases in achieving high yields for the para-arylated product. researchgate.net

Table 1: Optimization of Palladium-Catalyzed Para-Arylation of this compound with Chlorobenzene This table is based on data presented in a study on the palladium-catalyzed para-C-H arylation of anilines. researchgate.net

| Entry | Catalyst | Ligand | Base | Yield (%) |

| 1 | Pd₂(dba)₃ | P(o-tol)₃ | LiHMDS | 10 |

| 2 | Pd(OAc)₂ | SPhos | LiHMDS | 35 |

| 3 | Pd(OAc)₂ | RuPhos | LiHMDS | 52 |

| 4 | Pd G3 | tBuXPhos | LiHMDS | 91 |

| 5 | Pd G3 | tBuXPhos | NaHMDS | 75 |

| 6 | Pd G3 | tBuXPhos | KHMDS | 68 |

The success of the palladium-catalyzed para-arylation of this compound is highly dependent on the choice of supporting ligands and the base. nih.govresearchgate.net These components play critical roles in the catalytic cycle, influencing catalyst stability, reactivity, and selectivity. nih.gov

Supporting Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting the desired C-H activation. researchgate.net In the arylation of this compound, monodentate phosphine ligands featuring bulky substituents, such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (tBuXPhos), have proven to be highly effective. researchgate.net These large ligands, in concert with the trityl group on the substrate, create a sterically crowded environment around the palladium center. researchgate.net This steric pressure is believed to be a key factor in directing the palladium species to the less hindered para-position of the aniline ring, thereby overriding the kinetic and thermodynamic preference for N-arylation or ortho-C-H activation. researchgate.net

Base: The choice of base is critical for the initial deprotonation of this compound to form the reactive anilide intermediate. researchgate.net Non-nucleophilic bases are required to avoid competitive reactions. Studies have shown that lithium hexamethyldisilazide (LiHMDS) is the optimal base for this transformation, providing significantly higher yields compared to its sodium (NaHMDS) or potassium (KHMDS) counterparts. researchgate.net The mechanism of C-H activation is often base-assisted, where the base participates in the proton abstraction step. nih.govscielo.br This process, sometimes referred to as a concerted metalation-deprotonation (CMD) pathway, involves the cleavage of the C-H bond and the formation of the C-Pd bond in a single, concerted step facilitated by the base. scielo.br The dual role of the base is to generate the active nucleophile and to participate in the C-H cleavage event itself. nih.gov

Radical-Mediated Transformations

Beyond catalytic C-H functionalization, this compound and its derivatives are involved in radical-mediated processes. The study of metal-imido complexes, particularly those of iron, has revealed pathways for C-N bond formation through radical mechanisms.

Iron-imido complexes, which can be described as high-spin Fe(III) centers antiferromagnetically coupled to an iminyl radical, are potent species in C-H amination chemistry. nih.govnih.gov These species possess significant spin density on the nitrogen atom, predisposing them to engage in radical-type chemistry. nih.gov

In a specific investigation, a di-iron imido complex, [((tBu)L)FeCl]₂(μ-NC₆H₃-3,5-(CF₃)₂), was shown to be a competent N-group transfer reagent. nih.gov It was demonstrated that a related iron-imido species can efficiently capture a carbon-based radical. nih.gov When treated with a triphenylmethyl radical, the iron-imido complex rapidly formed 3,5-bis(trifluoromethyl)-N-tritylaniline. nih.gov This reaction regenerates the precursor iron(II) complex and demonstrates the ability of the iron-imido intermediate to trap a stable carbon radical, thereby forming a new C-N bond and a functionalized aniline product. nih.gov This capture highlights a key mechanistic step in C-H amination processes mediated by these types of iron complexes, proceeding through a hydrogen-atom abstraction followed by a radical rebound-type mechanism. nih.govuni-saarland.de

Supramolecular Catalysis Involving this compound

The principles of supramolecular chemistry have been applied to catalysis, where self-assembled host molecules, or "molecular cages," create unique reaction environments. These confined spaces can alter reaction rates, selectivity, and even the molecularity of a reaction.

Self-assembled cage complexes, such as those formed from iron and specific organic ligands (Fe₄L₆), can be designed with endohedral (inward-facing) acid groups. nsf.gov These cages act as effective supramolecular catalysts for substitution reactions. nsf.govescholarship.org The cavity of the cage binds substrates, and the internal acidic environment can accelerate reactions like the solvolysis of trityl-containing compounds. nsf.govescholarship.org

Tritylanilines have been used as substrates in these cage-catalyzed systems. nsf.gov Under acidic conditions, this compound is more basic than analogous trityl alcohols and is therefore protonated more rapidly, leading to fast solvolysis. nsf.gov The cage-catalyzed process is distinct from the same reaction catalyzed by simple acids in bulk solution. While a standard Sₙ1-type substitution's rate is independent of the nucleophile's concentration, the cage-mediated process can become dependent on it, effectively altering the molecularity of the reaction. nsf.gov

An interesting phenomenon observed with tritylated amine substrates is the potential for a negative feedback loop. nsf.gov The initial substitution reaction is rapid, but the liberated aniline product can destroy the acid-functionalized cage catalyst, thereby shutting down the reaction. nsf.gov This demonstrates the intricate interplay between the substrate, product, and supramolecular catalyst.

Alteration of Reaction Molecularity by Host-Guest Interactions

The principles of host-guest chemistry, which involve the formation of unique complexes between two or more molecules or ions through non-covalent interactions, offer a powerful tool for influencing chemical reactions. wikipedia.org Within this field, the encapsulation of a guest molecule within a host's cavity can dramatically alter its reactivity by changing its steric and electronic environment. wikipedia.orgnih.gov This is particularly evident in the study of reactions involving this compound and related trityl compounds, where host-guest interactions have been shown to fundamentally alter the molecularity of substitution reactions.

Research has demonstrated that a self-assembled Fe₄L₆ cage complex, featuring endohedral acid functionalities, can serve as a host system to catalyze substitution reactions and, crucially, control their molecularity. nsf.gov While substitution reactions involving trityl electrophiles typically proceed through a unimolecular SN1 mechanism, where the rate-determining step is independent of the nucleophile's concentration, the introduction of the cage host changes this dynamic. nsf.gov

Inside the confined environment of the cage, the reaction molecularity is altered. The rate of the cage-mediated process becomes dependent on the concentration of the nucleophile, a hallmark of a bimolecular reaction. nsf.gov This suggests a shift from a purely SN1 pathway to one with SN2 characteristics. The proposed mechanism involves the formation of a ternary complex, where the host cage encapsulates both the electrophile (e.g., this compound) and the nucleophile, facilitating their interaction. nsf.gov The key to this bimolecularity is the selective molecular recognition within the host's active site. nsf.gov

The binding affinity of substrates to the host is significant, with reported values in the micromolar range. nsf.gov In contrast, the products exhibit binding that is an order of magnitude weaker, which is crucial for catalyst turnover. nsf.gov This variable molecularity has been shown to be substrate-dependent. nsf.govescholarship.org For instance, substrates as similar as triphenylmethanol (B194598) and O-tritylethyl ether can display entirely different reaction molecularities within the same host system. nsf.gov

Interestingly, the use of tritylated anilines as substrates within this catalytic system can initiate a negative feedback loop. The aniline product liberated during the reaction can destroy the acid-functionalized cage catalyst, leading to a rapid cessation of the reaction. nsf.gov

The table below summarizes the key differences observed between the standard acid-catalyzed and the host-mediated substitution reactions of trityl compounds.

| Feature | Standard Acid Catalysis (e.g., TFA) | Host-Guest Cage Catalysis |

| Mechanism | Unimolecular (SN1-type) | Bimolecular (or variable molecularity) |

| Rate Dependence | Dependent on electrophile and acid concentration | Dependent on electrophile, nucleophile, and host concentration |

| Key Intermediate | Carbocation | Ternary host-guest complex |

| Catalyst Interaction | Simple acid catalysis | Supramolecular catalysis with molecular recognition |

This alteration of reaction molecularity through host-guest interactions represents a sophisticated method of reaction control, mimicking enzymatic processes where the active site brings reactants together in a specific orientation to facilitate a reaction pathway that is disfavored in bulk solution. nsf.gov

Applications of N Tritylaniline in Catalysis and Materials Science

Ligand Design in Metal Catalysis

The large steric profile of the N-tritylaniline moiety is strategically employed in ligand design to modulate the behavior of metal catalysts. By controlling the environment around the active metal center, it is possible to influence catalytic activity, stability, and the properties of the resulting products.

Nickel Catalysts Bearing 4-Tritylaniline (B1293856) Moieties for Ethylene (B1197577) Polymerization

Salicylaldiminato nickel(II) complexes incorporating 4-tritylaniline have been developed as effective catalysts for ethylene polymerization. researchgate.net These neutral [N,O] nickel complexes are designed with bulky imide moieties derived from 4-tritylaniline to study the effect of steric hindrance on the polymerization process. researchgate.net Research has demonstrated that these catalysts exhibit relatively high activity, reaching up to 4 x 10⁴ g of polyethylene (B3416737) per mole of Nickel per hour (g PE mol Ni⁻¹ h⁻¹). researchgate.net A notable feature of these catalysts is their enhanced thermal stability, allowing them to maintain activity at temperatures as high as 80°C. researchgate.net

The synthesis of these catalysts involves the preparation of a salicylaldimine ligand (L2) from the reaction of salicylic (B10762653) aldehyde and 4-tritylaniline, which is then reacted with a nickel precursor like (PPh₃)₂Ni(Ph)Cl to form the active catalyst (Ni2). researchgate.net

Influence of Steric Bulk on Catalyst Activity and Polymer Properties

The steric bulk of the trityl group on the aniline (B41778) ligand plays a crucial role in determining both the catalyst's performance and the microstructure of the polymer. nih.gov When nickel(II) complexes bearing the 4-tritylaniline moiety are used for ethylene polymerization, the significant steric hindrance around the metal center leads to the formation of more linear polyethylene. researchgate.net This is in contrast to catalysts with less bulky groups, such as 2-aminobiphenyl (B1664054), which tend to produce polyethylene with higher branch content. researchgate.net

The control over branching density directly impacts the material properties of the polyethylene. The linear structure obtained from 4-tritylaniline-based catalysts results in a semicrystalline polymer with high melting temperatures and mechanical properties similar to thermoplastics. researchgate.net The steric environment created by the ligand influences the rate of monomer insertion versus chain transfer reactions, thereby affecting the polymer's molecular weight and branching. researchgate.netsioc-journal.cn Generally, managing steric bulk correctly can lead to polymers with higher molecular weights. nih.gov The interplay between steric hindrance and potential secondary interactions within the ligand framework provides a pathway to balance polymer molecular weight and branching density, enabling the synthesis of materials with specific characteristics like those of polyolefin elastomers. sioc-journal.cn

Table 1: Ethylene Polymerization Results with Ni2 Catalyst Bearing 4-Tritylaniline Moiety Data sourced from a study on neutral nickel complexes. researchgate.net

| Entry | Temp (°C) | Pressure (atm) | Activity (10⁴ g PE mol Ni⁻¹ h⁻¹) |

| 1 | 20 | 10 | 3.1 |

| 2 | 40 | 10 | 4.0 |

| 3 | 60 | 10 | 3.5 |

| 4 | 80 | 10 | 2.1 |

| 5 | 40 | 5 | 3.2 |

| 6 | 40 | 20 | 4.8 |

Polymeric Material Synthesis

The incorporation of the bulky trityl group from this compound derivatives into polymer backbones is a key strategy for developing high-performance materials with enhanced processability.

Incorporation into Organosoluble Polyamides and Polyimides

Aromatic polyamides (PAs) and polyimides (PIs) are known for their exceptional thermal stability and mechanical strength, but they often suffer from poor solubility, which complicates their processing. researchgate.netmdpi.com To overcome this, diamines containing bulky pendant groups are used. A diamine derived from 4-tritylaniline, 4,4′-diamino-4′′-trityltriphenylamine (TTA), is synthesized and used in condensation reactions with various dicarboxylic acids and tetracarboxylic dianhydrides. researchgate.netmdpi.com

The presence of the large, propeller-shaped trityl group disrupts the close packing of the polymer chains and weakens the interchain interactions that typically cause insolubility. mdpi.commdpi.com As a result, the resulting polyamides and polyimides exhibit significantly improved solubility in a range of organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), while maintaining high glass transition temperatures (206–336 °C). researchgate.netmdpi.com This enhanced solubility allows for the easy formation of flexible and robust films via solution-casting. researchgate.netmdpi.com

Table 2: Solubility of Polyamides Derived from Trityl-Containing Diamine (TTA) Data adapted from studies on organosoluble polyamides. mdpi.com

| Polymer Code | Dicarboxylic Acid Used | NMP | DMAc | DMF | DMSO | THF |

| TTA-4a | Terephthalic acid | ++ | ++ | ++ | ++ | +- |

| TTA-4b | 4,4′-Oxydibenzoic acid | ++ | ++ | ++ | ++ | +- |

| TTA-4c | 4,4′-(Hexafluoroisopropylidene)dibenzoic acid | ++ | ++ | ++ | ++ | ++ |

| TTA-4d | Adipic acid | ++ | ++ | ++ | + | +- |

Key: (++) soluble at room temperature; (+) soluble on heating; (+-) partially soluble on heating.

Development of Porous Aromatic Frameworks for Catalytic Applications

Porous aromatic frameworks (PAFs) are a class of porous organic polymers (POPs) constructed from aromatic building blocks, offering high surface area, stability, and tunable porosity. researchgate.netnih.gov These materials are promising for applications in catalysis and gas storage. researchgate.netrsc.org

This compound has been used as a monomer in the synthesis of porous polymers. For instance, a FeCl₃-mediated polymerization of 4-tritylaniline with a crosslinker like dimethoxymethane (B151124) can produce hollow, tube-shaped porous polymers. researchgate.net These N-doped polymeric structures can then be pyrolyzed to form porous carbon materials or functionalized for use as organocatalysts. For example, by grafting sulfonic acid (–SO₃H) groups onto the amine-functionalized polymer, a bifunctional acid-base catalyst can be created for use in tandem reactions. researchgate.net The high surface area and chemical tunability of these frameworks make them effective supports for catalytically active species, including metal nanoparticles or N-heterocyclic carbenes. researchgate.netrsc.org

Supramolecular Architectures with Tunable Properties

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional architectures. The unique size and shape of this compound and its derivatives make them valuable components in the construction of complex molecular machinery.

This compound has been used in the synthesis of molecular "axles" for rotaxanes, which are mechanically interlocked molecules. In one example, N-[4-(2-Bromoethoxy)benzyl]-4-Tritylaniline was used as a precursor. researchgate.net The trityl group acts as a bulky "stopper" that can control the movement and position of macrocyclic "rings" threaded onto the axle. researchgate.net Researchers have utilized the dynamic covalent nature of imine bonds formed with aniline derivatives to control the deslipping of rings in hetero mdpi.comrotaxane systems. researchgate.net This ability to direct the assembly and dynamic behavior of interlocked components is fundamental to creating sophisticated molecular systems with tunable properties, such as molecular switches or materials with topological shape memory. researchgate.netaps.org

pH-Controllable Molecular Switches and Pseudorotaxanes

The bulky nature of the this compound moiety is instrumental in the construction of rotaxanes, which can function as molecular switches. A rotaxane is a type of mechanically interlocked molecular architecture that consists of a "dumbbell-shaped" molecule threaded through a "macrocycle" (a cyclic molecule). The bulky groups at the ends of the dumbbell, known as stoppers, prevent the macrocycle from dethreading. This compound is frequently employed as a precursor to these stopper groups.

The process often begins with the formation of a pseudorotaxane, a non-interlocked structure where the linear and cyclic components are held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. rsc.orgcore.ac.uk This is a reversible, equilibrium-driven process. core.ac.uk To create a stable rotaxane, the ends of the threaded linear component are capped with large groups. In many synthetic strategies, 4-tritylaniline is reacted at the ends of the pseudorotaxane's "axle" to form the final, permanently interlocked core.ac.ukrotaxane. rsc.orgmdpi.com The term core.ac.ukrotaxane indicates that the structure is composed of two components: one axle and one macrocycle. core.ac.uk

Research has demonstrated the synthesis of core.ac.ukrotaxanes where an isophthalamide-based macrocycle is threaded onto an axle containing two different potential binding sites, or "stations": a phenanthroline unit and a secondary amine unit. rsc.org In its neutral state, the macrocycle preferentially resides at the phenanthroline station. rsc.org However, upon the addition of an acid like trifluoroacetic acid (TFA), the secondary amine on the axle is protonated, creating a more favorable anilinium binding site. rsc.org This protonation induces the macrocycle to move, or "shuttle," from the phenanthroline station to the newly formed ammonium (B1175870) station. rsc.orgresearchgate.net The process is reversible; adding a base, such as triethylamine (B128534) (NEt₃), deprotonates the anilinium station, causing the macrocycle to shuttle back to the phenanthroline station. rsc.org This controlled, reversible shuttling in response to pH changes demonstrates the function of the rotaxane as a molecular switch. rsc.orgresearchgate.net The synthesis of these functional molecular skeletons is a key development for molecular machines and sensors. rsc.org

Table 1: Synthesis of a pH-Responsive core.ac.ukRotaxane

This table summarizes the reactants and yield for the synthesis of a phenanthroline-containing core.ac.ukrotaxane capable of acting as a molecular switch, using this compound as the stopper precursor. mdpi.com

| Reactant/Product | Role | Molar Equivalent/Yield | Reference |

| Isophthalamide (B1672271) Macrocycle 1 | Macrocycle (Ring) | 1.0 | mdpi.com |

| Phenanthroline Bis-aldehyde 2 | Axle Precursor | ~1.0 | mdpi.com |

| Tritylaniline | Stopper | ~2.1 | mdpi.com |

| Sodium Triacetoxyborohydride (B8407120) | Reducing Agent | ~5.4 | mdpi.com |

| core.ac.ukRotaxane 3 | Final Product | 60% | mdpi.com |

| Free Dumbbell 4 | Byproduct | 15% | mdpi.com |

Host-Guest Chemistry in Self-Assembled Systems

Host-guest chemistry is the study of complexes formed between two or more molecules held together by non-covalent bonds. numberanalytics.comresearchgate.net The formation of pseudorotaxanes is a prime example of a host-guest interaction, where the macrocycle acts as the "host" and the linear axle acts as the "guest." core.ac.ukresearchgate.net These interactions are driven by forces such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnumberanalytics.com this compound plays a critical, albeit indirect, role in these systems by converting a transient, self-assembled host-guest complex (the pseudorotaxane) into a permanent, mechanically interlocked structure (the rotaxane).

The stability and formation of the initial pseudorotaxane are governed by the chemical complementarity between the host and guest. numberanalytics.com For instance, the formation of a pseudorotaxane between an isophthalamide macrocycle host and a phenanthroline-containing guest is stabilized by NH-N hydrogen bonds and π-stacking between the electron-rich rings of the host and the electron-deficient ring of the guest. mdpi.com The strength of these interactions can be observed through techniques like ¹H NMR spectroscopy, where significant chemical shifts in the protons of both the host and guest indicate their close association. rsc.orgmdpi.com

Once the self-assembled host-guest complex is formed, this compound is introduced in a "threading-followed-by-stoppering" reaction. mdpi.com This kinetically traps the macrocycle on the axle, creating a stable rotaxane. rsc.org This strategy has been used not only for single rotaxanes but also for creating more complex materials like covalent organic frameworks (COFs). nih.govacs.org In one study, a pseudorotaxane complex was used as a monomer, which was then polymerized with a trigonal building block, while 4-tritylaniline was used as a stopper to create a crown-ether-threaded COF network. nih.govacs.org The resulting material, Crown-COF, possesses a unique architecture where the mechanical bond prevents the escape of the crown ether from the porous framework, leading to enhanced thermal stability. nih.gov

Table 2: Spectroscopic Evidence of Host-Guest Interaction and Rotaxane Formation

This table shows the change in proton NMR chemical shifts (δ, ppm), which provides evidence for the shuttling motion in a pH-controlled molecular switch. The upfield and downfield shifts indicate changes in the chemical environment of the protons as the macrocycle moves between stations.

| Proton Signal | Location on Rotaxane | Chemical Shift (δ) in Neutral State (ppm) | Chemical Shift (δ) in Acidic State (ppm) | Observation upon Acidification | Reference |

| c | Aromatic ring A of wheel | ~8.0 | ~5.5 | Significant upfield shift | rsc.org |

| f | Anilinium station of axle | ~3.8 | ~4.8 | Significant downfield shift | rsc.org |

N Tritylaniline As a Protecting Group: Advanced Considerations

Selective Protection of Amine Functionalities

The selective protection of one amine group in the presence of others is a common challenge in the synthesis of polyfunctional molecules. The trityl group's steric properties play a crucial role in achieving this selectivity.

The significant steric bulk of the trityl group is a key factor in its ability to selectively protect primary amines over secondary and tertiary amines. total-synthesis.comvaia.com The large size of the triphenylmethyl group hinders its approach to more sterically congested secondary or tertiary amine nitrogens, making the reaction with primary amines kinetically favored. vaia.com This steric effect allows for the preferential protection of primary amino groups in molecules containing multiple amine functionalities. total-synthesis.comvaia.com For instance, trityl chloride has been used to selectively protect primary amines in the presence of secondary amines. researchgate.net This selectivity is attributed to the slower reaction rate with the more sterically hindered secondary amines. total-synthesis.com

The protection reaction is typically carried out using trityl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. total-synthesis.comlibretexts.org The mechanism of tritylation is believed to proceed through an SN1 pathway, involving the formation of a stable trityl cation intermediate. total-synthesis.com This intermediate then reacts with the nucleophilic amine. The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.comorgsyn.org

The steric hindrance of the trityl group not only directs the initial protection but also influences the reactivity of the protected amine. Once installed, the bulky trityl group can shield the nitrogen atom, preventing further reactions at that site. researchgate.net

Detritylation Methodologies

The removal of the trityl group, or detritylation, can be accomplished through various methods, each with its own advantages and specific applications. The choice of deprotection method is often dictated by the other functional groups present in the molecule and the desired chemoselectivity.

The most common method for cleaving the N-trityl bond is acid-catalyzed hydrolysis. total-synthesis.comtcichemicals.com The trityl group is labile in acidic conditions, and the ease of removal can be modulated by the strength of the acid used. tubitak.gov.trrsc.org Strong acids like trifluoroacetic acid (TFA) are effective for complete deprotection. total-synthesis.comcommonorganicchemistry.com Milder acidic conditions, such as using acetic acid or formic acid, can also be employed, which can be useful when other acid-sensitive groups are present. total-synthesis.com

The mechanism of acid-catalyzed detritylation of N-tritylamines involves a pre-equilibrium protonation of the amine nitrogen. rsc.org This protonation is followed by the heterolysis of the C-N bond, which is the rate-limiting step in an SN1-type reaction. tubitak.gov.trrsc.org This cleavage generates the free amine and the highly stable trityl cation. total-synthesis.comrsc.org The stability of the trityl cation is a major driving force for the reaction. total-synthesis.com In aqueous acidic solutions, substituted N-tritylamines follow a pseudo-first-order specific acid-catalysis rate law. rsc.org The rate of deprotection can be influenced by the substituents on the trityl group; electron-donating groups, such as methoxy (B1213986) groups, increase the rate of acid-catalyzed cleavage. rsc.orgumich.edu

Table 1: Deprotection of N-Tritylaniline under Acidic Conditions

| Acid | Solvent | Conditions | Outcome |

| Trifluoroacetic acid (TFA) | Dichloromethane (CH2Cl2) | 60% TFA, Room Temperature, 10 min | Quantitative cleavage to aniline (B41778) hydrochloride. universite-paris-saclay.fr |

| Formic acid | - | Cold, 3 min | Deprotection to the corresponding amine. total-synthesis.com |

| Perchloric acid | Aqueous acetonitrile | Molarity range 4-8 M, ≥ 1 hour | Removal of the parent trityl group. tubitak.gov.tr |

An alternative to acidic deprotection is reductive detritylation. A notable method involves the use of lithium powder in the presence of a catalytic amount of naphthalene. organic-chemistry.orgorganic-chemistry.org This approach provides a non-acidic pathway for the removal of the trityl group and is particularly useful for substrates that are sensitive to acid. organic-chemistry.orgthieme-connect.com

This reductive cleavage has been successfully applied to a variety of N-tritylamines, including both aliphatic and aromatic secondary and tertiary amines, affording the corresponding deprotected amines in good to excellent yields. organic-chemistry.orgthieme-connect.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. organic-chemistry.orgorganic-chemistry.org

The mechanism involves the formation of a lithium naphthalenide radical anion, which acts as the electron transfer agent to the N-trityl compound. lookchem.com This process leads to the cleavage of the carbon-nitrogen bond. lookchem.comresearchgate.net

A significant advantage of the various detritylation methods is the potential for chemoselective cleavage. The choice of reagents and reaction conditions allows for the selective removal of a trityl group from a nitrogen atom in the presence of other protecting groups or sensitive functionalities.

For instance, reductive detritylation using naphthalene-catalyzed lithiation has been shown to selectively cleave the N-trityl group in the presence of allyl or benzyl (B1604629) groups, which are also susceptible to reductive cleavage. organic-chemistry.orgthieme-connect.com This method has also demonstrated chemoselectivity in cleaving the trityl-nitrogen bond over the trityl-oxygen bond under certain conditions. organic-chemistry.orgresearchgate.net

Conversely, acid-catalyzed detritylation can be modulated to achieve selectivity. The rate of cleavage is dependent on the electronic nature of the trityl group. rsc.org For example, a dimethoxytrityl (DMTr) group is more acid-labile than the parent trityl group. umich.eduacgpubs.org This difference in reactivity can be exploited to selectively deprotect one type of trityl group in the presence of another. Furthermore, under certain acidic conditions, N-trityl groups can be cleaved while S-trityl groups remain intact. nih.gov The cleavage of trityl amines can be modulated by the concentration of the acid, whereas trityl ethers are rapidly cleaved even by dilute acid solutions. nih.gov

Table 2: Chemoselective Detritylation of N-Trityl Compounds

| Method | Substrate Feature | Selectivity | Reference |

| Naphthalene-catalyzed lithiation | N-trityl amine with allyl or benzyl groups | N-trityl group removed selectively. | organic-chemistry.orgthieme-connect.com |

| Acid-catalyzed hydrolysis | N-trityl vs. S-trityl | N-trityl cleaved, S-trityl retained. | nih.gov |

| Acid-catalyzed hydrolysis | Different substituted trityl groups | More electron-rich trityl group cleaved faster. | umich.eduacgpubs.org |

| Low-valent titanium | N-trityl vs. O-trityl | N-trityl bond cleaves more readily than O-trityl. | researchgate.netresearchgate.net |

Kinetic and Mechanistic Aspects of Protection/Deprotection

A deeper understanding of the kinetics and mechanisms of the protection and deprotection reactions is crucial for optimizing reaction conditions and achieving high selectivity.

The protection of amines with trityl chloride is generally considered to proceed via an SN1 mechanism, involving the formation of the trityl cation as a key intermediate. total-synthesis.com The rate of this reaction is influenced by the nucleophilicity of the amine and the steric environment around the nitrogen atom. vaia.com

The kinetics of acid-catalyzed detritylation of N-tritylamines have been studied in some detail. tubitak.gov.trrsc.org For substituted N-tritylamines in aqueous acidic solutions, the reaction follows a pseudo-first-order rate law with respect to the hydronium ion concentration. rsc.org The proposed mechanism involves a pre-equilibrium protonation of the amine, followed by a rate-determining heterolysis of the C-N bond to form an ion-molecule pair. rsc.org This pair can then dissociate, and the resulting trityl cation is trapped by the solvent. rsc.org

Kinetic studies on the deprotection of substituted N-trityl-N-alkylamines have provided a basis for controlling the selective removal of one trityl group in the presence of another with different substituents, or from a different type of amino group in a poly-protected polyamine. tubitak.gov.trrsc.org The rate of deamination is significantly affected by N-alkyl and N-aryl groups, while substituents on the aniline ring of N-(4,4'-dimethoxytrityl)anilines have very little effect on the reaction rate. rsc.org This suggests that the electronic effects of substituents on the leaving amine group are minimal in the transition state of the rate-determining step.

In non-aqueous solutions, the mechanism of detritylation can be more complex. For the acid-catalyzed detritylation of a protected nucleoside in organic solvents, a concerted general acid-catalyzed mechanism has been proposed over a stepwise A1 process. researchgate.net This highlights that the reaction mechanism can be sensitive to the specific substrate and reaction medium.

Physicochemical and Spectroscopic Characterization in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. libretexts.orgwisc.eduspecac.com In the case of N-Tritylaniline and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as N-H and C-N bonds. thieme-connect.comrsc.orgthieme-connect.com The N-H stretching vibration in primary amines like 4-tritylaniline (B1293856) typically appears as a band in the region of 3300-3500 cm⁻¹. mdpi.com For example, the IR spectrum of 4-tritylaniline shows characteristic absorption bands for the –NH₂ stretch at 3474 and 3380 cm⁻¹. mdpi.com The C-N stretching vibration is usually observed in the 1000-1350 cm⁻¹ region. For N-methyl-N-tritylaniline, a C-N stretching band is reported at 1194 cm⁻¹. thieme-connect.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 4-Tritylaniline | –NH₂ stretch | 3474, 3380 | mdpi.com |

| N-Methyl-N-tritylaniline | C-N stretch | 1194 | thieme-connect.com |

| N-(6-Trityloxyhexyl)tritylamine | N-H stretch | 3440 | thieme-connect.com |

| N,N-Diallyltritylamine | C-N stretch | 1212 | thieme-connect.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are essential techniques for determining the molecular weight and elemental composition of this compound and its derivatives. thieme-connect.comrsc.orgunizar.es In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to determine the elemental formula of the compound. unizar.es

For N,4-Ditritylaniline, HRMS (ESI, Q-ToF) calculated for C₄₄H₃₆N [M+H]⁺ was 578.2891, and the found value was 578.2890, confirming its elemental composition. thieme-connect.com Similarly, the HRMS of N-methyl-N-tritylaniline showed a calculated value of 349.1830 for C₂₆H₂₃N, with a found value of 349.1826. thieme-connect.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, the top peak in the mass spectrum is often observed at m/z 243, corresponding to the stable trityl cation. nih.gov

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N,4-Ditritylaniline | ESI, Q-ToF | 578.2891 [M+H]⁺ | 578.2890 | thieme-connect.com |

| N-Methyl-N-tritylaniline | HRMS | 349.1830 | 349.1826 | thieme-connect.com |

| N,N-Diallyltritylamine | HRMS | 339.1987 | 339.1973 | thieme-connect.com |

| N,N-Dioctyltritylamine | HRMS | 483.3865 | 483.3867 | thieme-connect.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.comwikipedia.organton-paar.comlibretexts.org This method involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.organton-paar.com The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the atoms, bond lengths, and bond angles with high precision. wikipedia.org While specific X-ray crystal structures for this compound itself were not found in the provided search results, this technique is fundamental in materials science and chemistry for the unambiguous determination of molecular structures in the solid state. drawellanalytical.comamericanpharmaceuticalreview.com The process involves growing a suitable single crystal, collecting diffraction data, and refining the crystal structure. anton-paar.com

Crystal Structures of this compound and its Derivatives

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of this compound and its derivatives in the solid state. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the number 654099. nih.gov

Studies on related compounds, such as tritylamine (B134856) derivatives, reveal that the central C-N bond length is a key structural parameter. In a series of substituted tritylamines, this bond length is not significantly altered by the introduction of para-methoxy groups on the trityl moiety or by N-alkylation. However, protonation of the amino group leads to a noticeable lengthening of this C-N bond. researchgate.netrsc.org For instance, in tritylammonium chloride, the C-N bond is longer than in the neutral tritylamine. rsc.orgpsu.edu This elongation is often accompanied by a degree of planarization at the central carbon atom of the trityl group, as indicated by the sum of the C-C(1)-C bond angles. psu.edu

In the case of N-tritylglycine, X-ray diffraction shows it exists as a zwitter-ion in the crystalline state. researchgate.netrsc.org The crystal structure of lithiated tritylaniline demonstrates that the lithium ion is located at the nitrogen atom, despite the significant steric hindrance from the bulky trityl group. researchgate.net Furthermore, the crystal structure of N,O-bis(4,4′-dimethoxytrityl)-hydroxylamine has also been determined. researchgate.net

A derivative, N-(3,5-bis(1-methyl-1-phenylethyl)salicylidene)-4-tritylaniline, forms clathrate crystals, trapping solvent molecules like methanol (B129727) and acetone (B3395972) within its crystal lattice. oup.com The bulky substituents, including the trityl group, create voids in the crystal packing that accommodate these solvent molecules. oup.com

Table 1: Selected Crystallographic Data for this compound and Related Compounds

| Compound Name | CCDC Number | Key Structural Features | Reference |

|---|---|---|---|

| This compound | 654099 | Data available in the CCDC | nih.gov |

| 4,4′,4′′-Trimethoxytritylamine | Not specified | Crystal structure determined | researchgate.netrsc.org |

| N-Tritylglycine methyl ester | Not specified | Crystal structure determined | researchgate.netrsc.org |

| Tritylammonium chloride | Not specified | Lengthened C-N bond upon protonation | researchgate.netrsc.org |

| N-Tritylglycine | Not specified | Zwitter-ionic form in the crystal | researchgate.netrsc.org |

| Lithiated tritylaniline | Not specified | Li+ ion coordinated to the nitrogen atom | researchgate.net |

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is largely dictated by the steric demands of the bulky trityl group, which influences the geometry around the nitrogen atom and the orientation of the phenyl rings. The trityl group's propeller-like arrangement of its three phenyl rings creates a sterically crowded environment around the N-C bond.

This steric hindrance has a profound effect on the electronic properties of the aniline (B41778) nitrogen. It is proposed that the trityl group sterically prevents significant resonance interaction between the lone pair of electrons on the nitrogen atom and the π-system of the aniline ring. rsc.org This inhibition of resonance is a key feature of this compound's reactivity and basicity.

In the case of the N-(3,5-bis(1-methyl-1-phenylethyl)salicylidene)-4-tritylaniline clathrates, the entrapped solvent molecules can influence the intermolecular interactions within the crystal, which in turn affects the material's properties. oup.com The study of these non-covalent interactions is crucial for understanding and predicting the crystal packing and ultimately the physical properties of the solid material. mdpi.com

Other Advanced Characterization Techniques (e.g., UV/Vis, Fluorescence for derivatives)

While this compound itself is not typically studied for its photophysical properties, its derivatives have been characterized using UV-Visible (UV/Vis) and fluorescence spectroscopy to investigate their potential as optical materials. thieme-connect.com

A novel fluorophore synthesized by reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and subsequently with this compound has been extensively studied. scirp.orgresearchgate.netnih.govscirp.org This derivative exhibits interesting spectroscopic properties.

UV/Vis Spectroscopy: UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. technologynetworks.com The synthesized this compound derivative, when dissolved in dimethyl sulfoxide (B87167) (DMSO), shows a maximum absorption wavelength (λmax) at 359 nm. scirp.orgnih.govscirp.org This absorption is characteristic of the extended π-conjugated system of the molecule.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. For the this compound derivative, excitation at its absorption maximum of 359 nm results in a strong blue-purple fluorescence emission centered at approximately 450 nm. scirp.orgresearchgate.netnih.govscirp.org This fluorescence is observed in both solution (DMSO) and the solid state, highlighting its potential application in materials science, such as for optical brighteners. scirp.orgnih.govscirp.org

Table 2: Spectroscopic Data for a Fluorescent this compound Derivative

| Technique | Solvent/State | λmax (Absorption) | λem (Emission) | Observation | Reference |

|---|---|---|---|---|---|

| UV/Vis Spectroscopy | DMSO | 359 nm | - | Strong UV absorption | scirp.orgnih.govscirp.org |

| Fluorescence Spectroscopy | DMSO (solution) | - | ~450 nm | Strong blue-purple emission | scirp.orgnih.govscirp.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations